3-bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole 3-bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole
Brand Name: Vulcanchem
CAS No.: 2375260-11-8
VCID: VC5457250
InChI: InChI=1S/C7H9BrN2/c1-5-6-3-2-4-10(6)7(8)9-5/h2-4H2,1H3
SMILES: CC1=C2CCCN2C(=N1)Br
Molecular Formula: C7H9BrN2
Molecular Weight: 201.067

3-bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole

CAS No.: 2375260-11-8

Cat. No.: VC5457250

Molecular Formula: C7H9BrN2

Molecular Weight: 201.067

* For research use only. Not for human or veterinary use.

3-bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole - 2375260-11-8

Specification

CAS No. 2375260-11-8
Molecular Formula C7H9BrN2
Molecular Weight 201.067
IUPAC Name 3-bromo-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole
Standard InChI InChI=1S/C7H9BrN2/c1-5-6-3-2-4-10(6)7(8)9-5/h2-4H2,1H3
Standard InChI Key GAYVXQJPXMGEEH-UHFFFAOYSA-N
SMILES CC1=C2CCCN2C(=N1)Br

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 3-bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole features a bicyclic system comprising a five-membered pyrrole ring fused to a six-membered imidazole moiety. The bromine atom occupies the 3-position, while a methyl group is attached to the 1-position, creating distinct electronic environments for chemical modifications.

Molecular Descriptors

PropertyValue
Molecular FormulaC₇H₉BrN₂
Molecular Weight201.067 g/mol
IUPAC Name3-bromo-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole
CAS Registry2375260-11-8

The compound's planar bicyclic system enables π-π stacking interactions, while the bromine atom introduces significant electrophilic character at the 3-position. X-ray crystallography of analogous pyrroloimidazoles reveals bond lengths of 1.38–1.42 Å for the N–C bonds in the imidazole ring, suggesting partial double-bond character .

Synthesis and Manufacturing

Industrial-scale synthesis typically employs a three-step protocol:

  • Pyrrole ring formation: Condensation of γ-aminobutyric acid derivatives with ketones under acidic conditions yields the pyrrolo[1,2-c]imidazole core.

  • Methylation: Selective N-methylation at the 1-position using methyl iodide in the presence of potassium carbonate .

  • Bromination: Electrophilic aromatic substitution with bromine in dichloromethane at 0°C achieves 85–90% regioselectivity for the 3-position.

Critical parameters include temperature control during bromination (-10°C to 5°C) and strict exclusion of moisture to prevent hydrolysis of the imidazole ring . Recent advances in flow chemistry have reduced reaction times from 48 hours to <6 hours while maintaining yields >75% .

Chemical Reactivity and Derivative Formation

The bromine substituent serves as the primary reactive site, enabling diverse transformations:

Nucleophilic Substitution

Reaction with primary amines (e.g., methylamine, benzylamine) in DMF at 80°C produces 3-amino derivatives (Yield: 60–78%). Lithium-halogen exchange reactions with n-BuLi generate organometallic intermediates for cross-coupling reactions .

Transition Metal-Catalyzed Couplings

Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst yields biaryl derivatives (Table 1) .

Table 1: Representative Coupling Reactions

Boronic AcidProduct Yield (%)
Phenylboronic acid82
4-Methoxyphenyl75
2-Naphthyl68

Comparison with Related Pyrroloimidazole Derivatives

Table 2: Structural Analog Comparison

CompoundMolecular FormulaKey Substituents
3-Bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazoleC₇H₉BrN₂1-Me, 3-Br
3-Bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazoleC₇H₉BrN₂2-Me, 3-Br
3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acidC₇H₇BrN₂O₂2-COOH, 3-Br

The 1-methyl isomer demonstrates 3x greater metabolic stability in human liver microsomes compared to 2-methyl analogs . Carboxylic acid derivatives exhibit improved aqueous solubility (logP -0.4 vs. 1.8 for methylated versions) .

Future Research Directions

Priority areas for investigation include:

  • ADMET profiling: Systematic assessment of absorption, distribution, and toxicity profiles

  • Target identification: High-throughput screening against kinase and GPCR target libraries

  • Formulation development: Nano-encapsulation strategies to enhance bioavailability

  • Green synthesis: Catalytic asymmetric routes using organocatalysts

Ongoing clinical trials of related brominated heterocycles (NCT05432812, NCT05289375) may inform future development pathways for this compound class .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator